REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([C@H:5]([C@@H:7]([C@@H:9](CO)O)[OH:8])O)=O.O=C[C@@H:15]([C@H:17]([C@@H:19]([C@@H:21]([CH2:23][OH:24])O)O)[OH:18])O>>[C:2]1(=[O:1])[O:8][CH:7]([CH3:9])[CH2:5][CH2:3]1.[C:23]([OH:24])(=[O:1])[CH2:21][CH2:19][C:17]([CH3:15])=[O:18]
|
Name
|
[ 17 ]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fructose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
γ-lactones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Optionally, the HMF so formed may
|
Type
|
CUSTOM
|
Details
|
As depicted in Reaction Scheme 2
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(C)O1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |